molecular formula C6H8BrN B11710743 3-bromo-1-ethyl-1H-pyrrole

3-bromo-1-ethyl-1H-pyrrole

Katalognummer: B11710743
Molekulargewicht: 174.04 g/mol
InChI-Schlüssel: WZROZCQGJIRHPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-ethyl-1H-pyrrole is a heterocyclic organic compound containing a pyrrole ring substituted with a bromine atom at the 3-position and an ethyl group at the 1-position. Pyrroles are a class of aromatic heterocycles that are widely studied due to their presence in many natural products and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-ethyl-1H-pyrrole can be achieved through various methods. One common approach involves the bromination of 1-ethylpyrrole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure regioselective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-ethyl-1H-pyrrole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Employed in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

    Substituted Pyrroles: Formed through substitution reactions.

    Oxidized or Reduced Pyrroles: Resulting from oxidation or reduction reactions.

    Coupled Products: Obtained from coupling reactions with various partners.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-ethyl-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-bromo-1-ethyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Ethylpyrrole: Lacks the bromine substitution but shares the pyrrole core structure.

    3-Bromo-1-methyl-1H-pyrrole: Similar structure with a methyl group instead of an ethyl group.

    3-Bromo-1-phenyl-1H-pyrrole: Contains a phenyl group at the 1-position instead of an ethyl group.

Uniqueness

3-Bromo-1-ethyl-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both the bromine atom and the ethyl group can provide distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C6H8BrN

Molekulargewicht

174.04 g/mol

IUPAC-Name

3-bromo-1-ethylpyrrole

InChI

InChI=1S/C6H8BrN/c1-2-8-4-3-6(7)5-8/h3-5H,2H2,1H3

InChI-Schlüssel

WZROZCQGJIRHPJ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CC(=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.